Cas no 565207-38-7 (N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

Technical Introduction: N,N-Diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a 1,2,4-triazole core with a prop-2-en-1-yl substituent and a sulfhydryl group. This structure imparts unique reactivity, particularly in applications requiring nucleophilic or electrophilic interactions. The presence of the sulfonamide moiety enhances solubility in polar solvents, while the triazole ring contributes to stability under a range of conditions. Its modular design allows for further functionalization, making it valuable in medicinal chemistry and material science research. The compound’s balanced lipophilicity and electronic properties suggest potential utility as an intermediate in the synthesis of bioactive molecules or functional materials. (Word count: 100)
N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide structure
565207-38-7 structure
Product Name:N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide
CAS No:565207-38-7
MF:C15H20N4O2S2
MW:352.474900245667
CID:3105892
PubChem ID:2453561
Update Time:2025-06-07

N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • <br>3-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-diethyl-benzenesulfonamid e
    • N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide
    • AKOS034466259
    • N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide
    • N,N-diethyl-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide
    • Z56928899
    • MLS001002088
    • cid_2453561
    • SR-01000044900
    • 3-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-diethyl-benzenesulfonamide
    • BDBM80243
    • SR-01000044900-1
    • SMR000368187
    • HMS2695M09
    • 565207-38-7
    • CHEMBL1335431
    • 3-(4-allyl-5-thioxo-1H-1,2,4-triazol-3-yl)-N,N-diethyl-benzenesulfonamide
    • EN300-05855
    • Inchi: 1S/C15H20N4O2S2/c1-4-10-19-14(16-17-15(19)22)12-8-7-9-13(11-12)23(20,21)18(5-2)6-3/h4,7-9,11H,1,5-6,10H2,2-3H3,(H,17,22)
    • InChI Key: DMKAAAKHYCOXTP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C2=NNC(N2CC=C)=S)C=1)(N(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 352.10276824Da
  • Monoisotopic Mass: 352.10276824Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 105Ų

N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide Pricemore >>

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Additional information on N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide

Comprehensive Analysis of N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide (CAS 565207-38-7): Properties, Applications, and Research Insights

The compound N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide (CAS 565207-38-7) is a structurally unique sulfonamide derivative with a 1,2,4-triazole core, which has garnered significant attention in pharmaceutical and material science research. Its molecular architecture combines a sulfonamide group with a prop-2-en-1-yl (allyl) substituent, offering versatile reactivity for further functionalization. This article explores its physicochemical properties, synthetic pathways, and potential applications while addressing trending topics such as green chemistry, drug discovery, and molecular docking.

From a structural perspective, the presence of both sulfanyl and sulfonamide moieties in CAS 565207-38-7 suggests potential bioactivity, particularly in enzyme inhibition. Recent studies highlight its relevance in targeted drug delivery systems, where its triazole ring acts as a pharmacophore. Researchers are increasingly investigating its role in modulating protein-protein interactions, a hot topic in precision medicine. Computational models predict favorable ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), making it a candidate for lead optimization in preclinical trials.

The synthesis of N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide typically involves multi-step reactions, including nucleophilic substitution and cyclocondensation. Recent advancements emphasize catalyst-free methodologies to align with sustainable chemistry principles—a key focus in modern industrial applications. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for purity validation, especially given the compound’s potential use in high-throughput screening platforms.

Beyond pharmaceuticals, this compound’s electrophilic character enables applications in functional material design. For instance, its allyl group permits polymerization or cross-linking, relevant to smart coatings and biodegradable polymers. Such innovations resonate with the growing demand for eco-friendly materials in sectors like packaging and electronics. Additionally, its sulfur-containing structure may contribute to antioxidant properties, a feature explored in cosmeceutical formulations.

In the context of AI-driven drug discovery, CAS 565207-38-7 has been featured in virtual screening libraries due to its balanced lipophilicity and hydrogen-bonding capacity. Questions frequently searched by users include: "How does the sulfonamide-triazole hybrid enhance bioavailability?" or "What are the QSAR (Quantitative Structure-Activity Relationship) models for this scaffold?" These inquiries reflect the compound’s intersection with cutting-edge cheminformatics tools.

Regulatory and safety profiles of N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide adhere to global REACH and ICH guidelines. While not classified as hazardous, proper handling protocols are recommended to mitigate risks associated with sulfhydryl compounds. Environmental degradation studies indicate moderate persistence, urging further life-cycle assessments—a priority in green manufacturing initiatives.

Future research directions may explore its utility in photodynamic therapy or as a ligand for metal-organic frameworks (MOFs). The integration of machine learning to predict its structure-activity relationships could accelerate its adoption in personalized therapeutics. As the scientific community prioritizes multi-target drugs, this compound’s modular design positions it as a promising scaffold for polypharmacology.

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